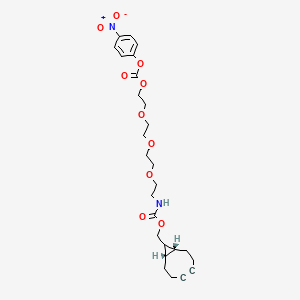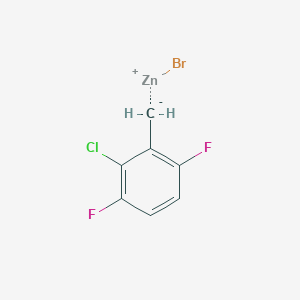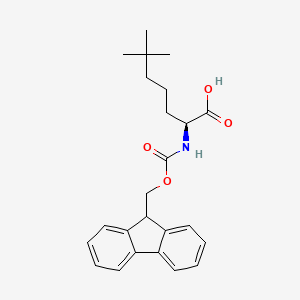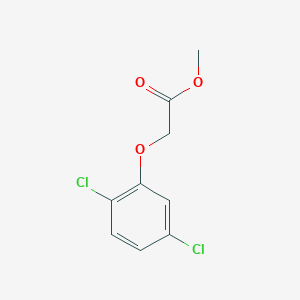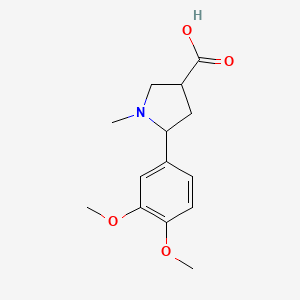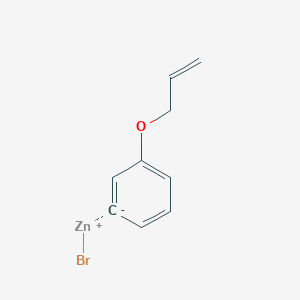
3-Allyloxyphenylzinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Allyloxyphenylzinc bromide: is an organozinc compound with the molecular formula C₉H₉BrOZn. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its reactivity and ability to participate in various chemical transformations, making it valuable in both academic research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Allyloxyphenylzinc bromide can be synthesized through the reaction of 3-allyloxybromobenzene with zinc in the presence of a suitable catalyst. One common method involves the use of unactivated zinc powder and a catalytic amount of aluminum chloride in dry tetrahydrofuran (THF). The reaction proceeds smoothly at room temperature, yielding the desired organozinc compound .
Industrial Production Methods: In an industrial setting, the preparation of this compound can be scaled up by using larger quantities of the starting materials and optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Allyloxyphenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can react with carbonyl compounds such as aldehydes and ketones to form homoallylic alcohols.
Substitution Reactions: It can participate in substitution reactions with electrophiles, leading to the formation of new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Addition: The reaction with carbonyl compounds typically occurs in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride in dry THF.
Substitution Reactions: These reactions often require the presence of a suitable electrophile and may be carried out under mild conditions to avoid side reactions.
Major Products Formed:
Homoallylic Alcohols: Formed through nucleophilic addition to carbonyl compounds.
Substituted Aromatic Compounds: Formed through substitution reactions with electrophiles.
Aplicaciones Científicas De Investigación
Chemistry: 3-Allyloxyphenylzinc bromide is widely used in organic synthesis for the formation of carbon-carbon bonds. It serves as a key intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize bioactive molecules with potential therapeutic applications. Its ability to form carbon-carbon bonds makes it valuable in the development of new drugs and biologically active compounds .
Industry: In the chemical industry, this compound is used in the production of fine chemicals and specialty materials. Its reactivity and versatility make it an important reagent in various industrial processes .
Mecanismo De Acción
The mechanism of action of 3-allyloxyphenylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state and lowering the activation energy of the reaction. The allyloxy group enhances the reactivity of the compound by providing additional stabilization through resonance effects .
Comparación Con Compuestos Similares
3-Allyloxyphenylmagnesium bromide: Another organometallic compound used in similar types of reactions but with magnesium instead of zinc.
3-Allyloxyphenylboronic acid: A boron-containing compound used in Suzuki coupling reactions.
3-Allyloxyphenylsilane: A silicon-containing compound used in various organic transformations.
Uniqueness: 3-Allyloxyphenylzinc bromide is unique due to its high reactivity and ability to form carbon-carbon bonds under mild conditions. Compared to its magnesium and boron counterparts, the zinc-based reagent offers better control over reaction conditions and higher selectivity in certain transformations .
Propiedades
Fórmula molecular |
C9H9BrOZn |
|---|---|
Peso molecular |
278.5 g/mol |
Nombre IUPAC |
bromozinc(1+);prop-2-enoxybenzene |
InChI |
InChI=1S/C9H9O.BrH.Zn/c1-2-8-10-9-6-4-3-5-7-9;;/h2-4,6-7H,1,8H2;1H;/q-1;;+2/p-1 |
Clave InChI |
FCBRAFLUQJGRPU-UHFFFAOYSA-M |
SMILES canónico |
C=CCOC1=CC=C[C-]=C1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Octahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B14884460.png)
![5-Methyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B14884465.png)
![6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one](/img/structure/B14884480.png)
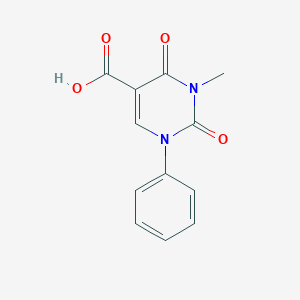
![5,9-dibromo-7H-benzo[c]fluorene](/img/structure/B14884482.png)
![3-[3-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14884483.png)
